N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-4-propoxybenzamide
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Overview
Description
N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-4-propoxybenzamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. This compound, with its unique structural features, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-4-propoxybenzamide typically involves the formation of the thiazole ring followed by the attachment of the ethylphenyl and propoxybenzamide groups. The process generally includes:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic or basic conditions.
Attachment of the Ethylphenyl Group: This step may involve a Friedel-Crafts alkylation reaction where an ethyl group is introduced to the phenyl ring.
Attachment of the Propoxybenzamide Group: This can be done through an amide coupling reaction, where the propoxybenzamide group is attached to the thiazole ring using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-4-propoxybenzamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nitric acid, halogens.
Major Products Formed
Oxidation: Oxidized thiazole derivatives.
Reduction: Amino derivatives.
Substitution: Nitrated or halogenated aromatic compounds.
Scientific Research Applications
N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-4-propoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-4-propoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide
- N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide
- N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-fluorobenzamide
Uniqueness
N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-4-propoxybenzamide stands out due to its unique propoxybenzamide group, which may confer distinct biological activities and chemical properties compared to other similar compounds. This uniqueness makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C21H22N2O2S |
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Molecular Weight |
366.5 g/mol |
IUPAC Name |
N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-4-propoxybenzamide |
InChI |
InChI=1S/C21H22N2O2S/c1-3-13-25-18-11-9-17(10-12-18)20(24)23-21-22-19(14-26-21)16-7-5-15(4-2)6-8-16/h5-12,14H,3-4,13H2,1-2H3,(H,22,23,24) |
InChI Key |
RSCWMEVTHSRYCI-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)CC |
Origin of Product |
United States |
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